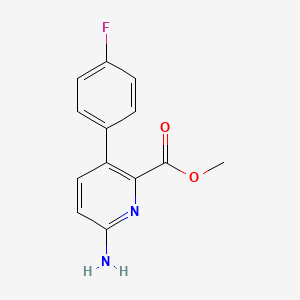

6-Amino-3-(4-fluorofenil)piridina-2-carboxilato de metilo

Descripción general

Descripción

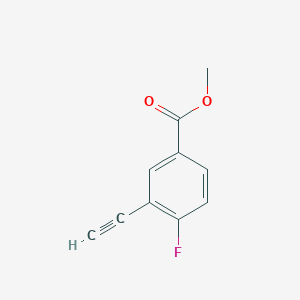

“Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1214370-70-3. Its molecular formula is C13H11FN2O2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11FN2O2/c1-18-13(17)12-10(6-7-11(15)16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” has a molecular weight of 246.24 .Aplicaciones Científicas De Investigación

Aplicaciones antimicrobianas

Los alcaloides de diazina, que incluyen compuestos como el 6-Amino-3-(4-fluorofenil)piridina-2-carboxilato de metilo, se ha informado que exhiben propiedades antimicrobianas significativas. Estos compuestos sirven como bloques de construcción centrales para una amplia gama de aplicaciones farmacológicas debido a su contenido de dos nitrógenos, similar a las estructuras del ADN y el ARN .

Actividad anticancerígena

La similitud estructural de los alcaloides de diazina con las bases del ADN como la adenina y la guanina explica su efectividad en aplicaciones anticancerígenas. Estos compuestos están siendo investigados activamente por su potencial para inhibir el crecimiento y la proliferación de células cancerosas .

Agentes antivirales

Los derivados del indol, que están estructuralmente relacionados con el this compound, han mostrado actividades antivirales prometedoras. Específicamente, se ha informado que los derivados de este compuesto exhiben actividad inhibitoria contra la influenza A, destacando su potencial como agentes antivirales .

Actividad antifolato

Las diazinas, incluido el this compound, son conocidas por sus propiedades antifolatos. Pueden actuar como antimetabolitos, interfiriendo con los procesos metabólicos de los patógenos y las células cancerosas, lo que los hace valiosos en la investigación terapéutica .

Inhibición de la tirosina quinasa

Estos compuestos también se están explorando por su capacidad para inhibir las enzimas tirosina quinasa, que juegan un papel crucial en las vías de transducción de señales. Inhibir estas enzimas puede ser beneficioso para tratar diversas enfermedades, incluido el cáncer .

Propiedades antialérgicas

El andamiaje de diazina se está estudiando por sus posibles efectos antialérgicos. Al modular las respuestas inmunitarias, estos compuestos podrían proporcionar nuevas vías para el tratamiento de la alergia .

Potencial antituberculoso

Los derivados de piridina fusionados se encuentran en las estructuras de sustancias con actividad antituberculosa. La investigación de estos compuestos podría conducir a nuevos tratamientos para la tuberculosis, una preocupación importante para la salud mundial .

Industria de sabores y fragancias

Además de las aplicaciones farmacológicas, las diazinas también son importantes en la industria de sabores y fragancias debido a su presencia en muchos sabores y fragancias naturales .

Cada uno de estos campos presenta desafíos y oportunidades únicas para la investigación científica y el desarrollo de aplicaciones que involucran el this compound.

Synthetic Approaches for Pharmacologically Active Decorated Six … - IntechOpen A brief review of the biological potential of indole derivatives - SpringerOpen Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen

Safety and Hazards

The safety data sheet for “Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” suggests that personal protective equipment/face protection should be worn when handling the compound. It should not come into contact with eyes, skin, or clothing. Adequate ventilation should be ensured, and ingestion and inhalation should be avoided .

Mecanismo De Acción

Target of Action

Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is a synthetic compound with a pyridine core Similar compounds have been found to target multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It is known that compounds with a similar structure can bind with high affinity to multiple receptors . This binding can lead to changes in cellular processes, potentially resulting in therapeutic effects.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate may also interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (24624 ) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body.

Result of Action

Related compounds have shown a variety of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, which are crucial for cellular signaling pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .

Cellular Effects

Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate can alter metabolic fluxes within cells, impacting the overall metabolic state .

Molecular Mechanism

The molecular mechanism of action of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects observed in initial experiments .

Dosage Effects in Animal Models

The effects of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular functions . At higher doses, it may induce toxic or adverse effects, including cellular damage or systemic toxicity . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level . These dosage-dependent effects are crucial for determining the safe and effective use of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate in research and potential therapeutic applications .

Metabolic Pathways

Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These interactions can affect metabolic fluxes and alter the levels of specific metabolites within cells . Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism and identifying potential metabolic targets for therapeutic intervention .

Transport and Distribution

The transport and distribution of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . The distribution of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate within tissues can also affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate plays a crucial role in its activity and function . This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes . The subcellular localization of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is essential for understanding its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c1-18-13(17)12-10(6-7-11(15)16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKZNHBKMXEBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

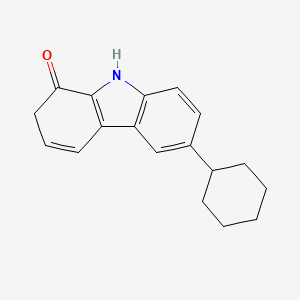

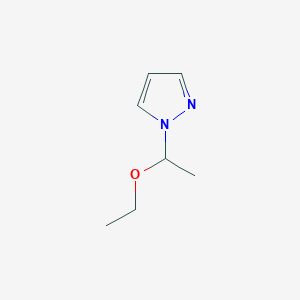

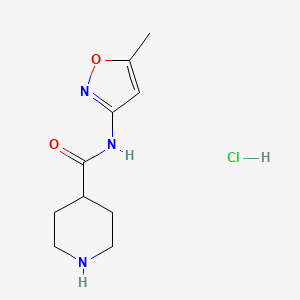

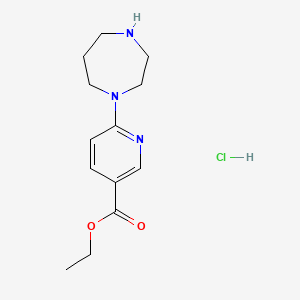

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/structure/B1420809.png)

![2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1420811.png)

![(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1420812.png)

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1420814.png)

![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B1420815.png)

![4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1420821.png)